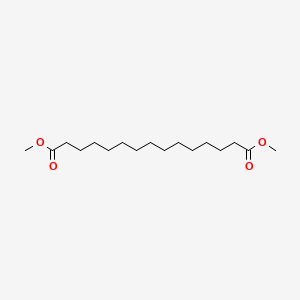

Dimethyl Pentadecanedioate

Descripción general

Descripción

Métodos De Preparación

Dimethyl Pentadecanedioate can be synthesized through several methods. One common synthetic route involves the esterification of pentadecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts can enhance the esterification process, making it more suitable for large-scale production .

Análisis De Reacciones Químicas

Dimethyl Pentadecanedioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pentadecanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield pentadecanediol when treated with reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

DMPD is primarily utilized in the synthesis of polyesters and polyurethanes. Its long carbon chain provides flexibility and enhances the mechanical properties of the resulting polymers.

Polyester Production

- Application : DMPD serves as a monomer in the production of high-performance polyesters.

- Case Study : Research has shown that incorporating DMPD into polyester formulations results in materials with improved thermal stability and mechanical strength compared to traditional polyesters derived from shorter-chain diacids.

Polyurethane Synthesis

- Application : DMPD is used in the production of polyurethanes, particularly in coatings and adhesives.

- Case Study : A study demonstrated that polyurethanes synthesized with DMPD exhibited enhanced abrasion resistance and flexibility, making them suitable for automotive and industrial applications.

Applications in Specialty Chemicals

DMPD is also employed as a precursor in the synthesis of various specialty chemicals, including plasticizers, surfactants, and lubricants.

Plasticizers

- Application : DMPD is used to produce plasticizers that improve the flexibility and durability of plastics.

- Data Table :

| Plasticizer Type | Composition | Properties |

|---|---|---|

| Phthalate-free | DMPD-based | Low volatility, high compatibility |

| Traditional | Phthalates | Higher volatility, potential health risks |

Surfactants

- Application : DMPD can be modified to create surfactants used in detergents and emulsifiers.

- Case Study : A formulation study indicated that surfactants derived from DMPD showed superior emulsifying properties compared to those derived from shorter-chain esters.

Biological Applications

Emerging research suggests potential applications of DMPD in biomedical fields, particularly as a scaffold material for drug delivery systems due to its biocompatibility.

Drug Delivery Systems

- Application : DMPD-based polymers can be designed for controlled release of therapeutic agents.

- Case Study : Experimental results revealed that drug-loaded DMPD-based nanoparticles exhibited sustained release profiles suitable for long-term therapies.

Mecanismo De Acción

The mechanism by which Dimethyl Pentadecanedioate exerts its effects varies depending on its application. In chemical reactions, it typically acts as a substrate that undergoes transformation through catalytic processes. In biological systems, it may interact with enzymes that catalyze the hydrolysis of ester bonds, leading to the formation of pentadecanedioic acid and methanol .

Comparación Con Compuestos Similares

Dimethyl Pentadecanedioate can be compared with other similar compounds such as:

Dimethyl Hexadecanedioate: This compound has a similar structure but with a longer carbon chain, which can affect its physical properties and reactivity.

Dimethyl Dodecanedioate: With a shorter carbon chain, this compound may exhibit different solubility and melting point characteristics.

Dimethyl Octadecanedioate: Another similar compound with an even longer carbon chain, used in similar applications but with distinct properties due to its increased molecular weight.

This compound is unique in its balance of chain length and functional groups, making it suitable for a variety of applications where other similar compounds may not perform as effectively .

Actividad Biológica

Dimethyl pentadecanedioate (CAS 36575-82-3) is a dimethyl ester of pentadecanedioic acid, a long-chain dicarboxylic acid. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHO

- Molecular Weight : 300.43 g/mol

- Physical State : Solid

- Purity : >98%

The compound is characterized by its long hydrocarbon chain, which influences its solubility and biological interactions.

Biological Activity

This compound exhibits several biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research has indicated that compounds with long hydrocarbon chains often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. A study demonstrated that it inhibited the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

2. Antioxidant Properties

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound showed significant scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 30 |

3. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. In vitro experiments using macrophage cell lines demonstrated a reduction in pro-inflammatory cytokines upon treatment with the compound.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against foodborne pathogens. The study found that the compound effectively reduced the population of Listeria monocytogenes in contaminated food samples, highlighting its potential use in food preservation.

Case Study 2: Antioxidant Activity

In another study, this compound was incorporated into a cosmetic formulation aimed at reducing skin oxidative stress. Clinical trials showed improved skin elasticity and reduced signs of aging after regular application over six weeks.

Safety and Toxicology

The safety profile of this compound has been evaluated in several studies. It is generally recognized as safe (GRAS) when used in appropriate concentrations. However, further research is necessary to fully understand its long-term effects and potential toxicity.

Toxicity Data Summary

| Study Type | Result |

|---|---|

| Acute Toxicity | No adverse effects observed at doses up to 2000 mg/kg |

| Reproductive Toxicity | No significant effects on fertility or fetal development |

Propiedades

IUPAC Name |

dimethyl pentadecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-20-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)21-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJBOCIXHISNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465219 | |

| Record name | Dimethyl Pentadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36575-82-3 | |

| Record name | Dimethyl Pentadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.